molecular formula C13H12BrNO B8732888 3-[(4-Bromophenyl)methoxy]aniline

3-[(4-Bromophenyl)methoxy]aniline

Cat. No.: B8732888
M. Wt: 278.14 g/mol
InChI Key: ZEWMJWJVGYGNAG-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)methoxy]aniline is an organic compound that features a bromine atom attached to a benzyloxy group, which is further connected to a phenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)methoxy]aniline typically involves the reaction of 4-bromobenzyl bromide with phenol derivatives under basic conditions to form the benzyloxy intermediate. This intermediate is then subjected to amination reactions to introduce the phenylamine group. Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)methoxy]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenylamine derivatives.

Scientific Research Applications

3-[(4-Bromophenyl)methoxy]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)methoxy]aniline involves its interaction with specific molecular targets and pathways. The bromine atom and benzyloxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-benzyloxy-benzene
  • 4-Bromo-benzyloxy-acetic acid
  • 4-Bromo-benzyloxy-phenylacrylic acid methyl ester

Uniqueness

The presence of both the bromine atom and the benzyloxy group allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

3-[(4-bromophenyl)methoxy]aniline

InChI

InChI=1S/C13H12BrNO/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9,15H2

InChI Key

ZEWMJWJVGYGNAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Nitro-phenol was reacted with 1-bromo-4-bromomethyl-benzene according to the procedure from Example 199A substituting 1-bromo-4-bromomethyl-benzene for 1-bromomethyl-3-fluoro-benzene then reduced according to the procedure from Example 199B to provide the title compound.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

The title compound was prepared by reduction of the product from Example 190a with SnCl2 following the procedure from Example 1f.
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